molecular formula C10H20N2O2 B5176540 1-(1-hydroxy-2-methylpropan-2-yl)-N-propylaziridine-2-carboxamide

1-(1-hydroxy-2-methylpropan-2-yl)-N-propylaziridine-2-carboxamide

Cat. No.: B5176540
M. Wt: 200.28 g/mol
InChI Key: ROEKOUGBOKLRQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Hydroxy-2-methylpropan-2-yl)-N-propylaziridine-2-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique aziridine ring, which is known for its high reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-hydroxy-2-methylpropan-2-yl)-N-propylaziridine-2-carboxamide typically involves the following steps:

    Formation of the Aziridine Ring: This can be achieved through the reaction of an appropriate amine with an epoxide under basic conditions.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction, often using reagents such as osmium tetroxide or hydrogen peroxide.

    N-Propylation: The final step involves the N-propylation of the aziridine ring, which can be accomplished using propyl halides under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Hydroxy-2-methylpropan-2-yl)-N-propylaziridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The aziridine ring can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols attack the ring, leading to ring-opening and formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, potassium permanganate, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amines.

    Substitution: Formation of ring-opened products with new functional groups.

Scientific Research Applications

1-(1-Hydroxy-2-methylpropan-2-yl)-N-propylaziridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1-hydroxy-2-methylpropan-2-yl)-N-propylaziridine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The aziridine ring’s high reactivity allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This covalent modification can disrupt normal cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

  • 1-(1-Hydroxy-2-methylpropan-2-yl)imidazolidin-2-one
  • ®-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide

Comparison: 1-(1-Hydroxy-2-methylpropan-2-yl)-N-propylaziridine-2-carboxamide is unique due to its aziridine ring, which imparts high reactivity and potential for diverse chemical transformations. In contrast, similar compounds may feature different ring structures or functional groups, leading to variations in reactivity and applications. For example, 1-(1-hydroxy-2-methylpropan-2-yl)imidazolidin-2-one contains an imidazolidinone ring, which may exhibit different reactivity compared to the aziridine ring.

Properties

IUPAC Name

1-(1-hydroxy-2-methylpropan-2-yl)-N-propylaziridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-4-5-11-9(14)8-6-12(8)10(2,3)7-13/h8,13H,4-7H2,1-3H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEKOUGBOKLRQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CN1C(C)(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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